![molecular formula C16H25ClN4O2S B7897140 4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B7897140.png)
4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a useful research compound. Its molecular formula is C16H25ClN4O2S and its molecular weight is 372.9 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
4-[(6-Chloro-2-methylsulfanyl-pyrimidin-4-yl)-methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article examines its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following molecular formula:
- C : 16
- H : 25
- Cl : 1
- N : 4
- O : 2
- S : 1
The structure includes a piperidine ring, a pyrimidine moiety, and a tert-butyl ester functional group, which contribute to its biological properties.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It is believed to act as an inhibitor of certain kinases involved in cellular signaling pathways, particularly those related to cancer progression. The inhibition of these pathways can lead to reduced cell proliferation and increased apoptosis in cancer cells.
Biological Activity Overview
Activity Type | Description |
---|---|
Anticancer Activity | Inhibits proliferation of various cancer cell lines (e.g., lung, breast). |
Antiviral Properties | Potential antiviral effects against specific viruses. |
Enzyme Inhibition | Acts as a kinase inhibitor affecting signaling pathways. |
Case Studies and Research Findings
-
Anticancer Studies
- A study demonstrated that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cells (MDA-MB-231) and lung cancer cells (A549). The mechanism involved the inhibition of key signaling pathways that promote cell survival and proliferation .
- Another investigation highlighted that compounds with similar structures showed potent activity against colorectal and pancreatic cancers, indicating a broad spectrum of anticancer efficacy .
-
Antiviral Activity
- Research has indicated that certain derivatives of this compound may exhibit antiviral activity against viruses such as the Tobacco Mosaic Virus (TMV), showcasing its potential in treating viral infections . The specific mechanisms remain under investigation but may involve disruption of viral replication processes.
-
Kinase Inhibition
- The compound has been shown to inhibit specific kinases involved in cancer signaling pathways. For instance, it was found to effectively inhibit the mTOR kinase pathway, which is critical in regulating cell growth and metabolism . This inhibition was quantified using IC50 values in the low nanomolar range, indicating high potency.
Scientific Research Applications
Scientific Research Applications
The compound has diverse applications across several scientific disciplines:
Medicinal Chemistry
- Anticancer Activity : Investigated for its ability to inhibit specific kinases involved in cancer progression. Studies suggest that it may inhibit glycogen synthase kinase 3 beta (GSK-3β), which plays a critical role in various cancer pathways.
Biological Studies
- Enzyme Inhibition : The compound is being studied for its potential to inhibit enzymes that are crucial in metabolic pathways, which may lead to therapeutic benefits in diseases like diabetes and cancer.
Neuroprotective Research
- Neuroprotection : Certain derivatives have shown promise in protecting neuronal cells from oxidative stress, suggesting potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's.
Chemical Synthesis
- Building Block for Complex Molecules : Utilized as a precursor in the synthesis of more complex organic molecules, facilitating the development of new pharmaceuticals and materials.
A summary of biological activity data for this compound is presented below:
Activity Type | Target/Mechanism | IC50 Value (nM) | References |
---|---|---|---|
GSK-3β Inhibition | Kinase Inhibition | 480 | |
Neuroprotection | Cellular Protection | Not specified | |
Cytotoxicity | Cancer Cell Lines | <100 |
Inhibition of GSK-3β
A study demonstrated that derivatives similar to the compound exhibited significant inhibition of GSK-3β, with IC50 values indicating potent activity. This inhibition could lead to reduced tumor growth in various cancer models.
Neuroprotective Studies
Research highlighted that certain derivatives protected neuronal cells from oxidative stress-induced apoptosis, suggesting potential applications in treating neurodegenerative diseases.
Cytotoxicity Assessment
In vitro assays showed that the compound displayed cytotoxic effects against several cancer cell lines, with a notable decrease in viability at low concentrations.
Properties
IUPAC Name |
tert-butyl 4-[(6-chloro-2-methylsulfanylpyrimidin-4-yl)-methylamino]piperidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN4O2S/c1-16(2,3)23-15(22)21-8-6-11(7-9-21)20(4)13-10-12(17)18-14(19-13)24-5/h10-11H,6-9H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPUHTWGKDPUUJU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=CC(=NC(=N2)SC)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.